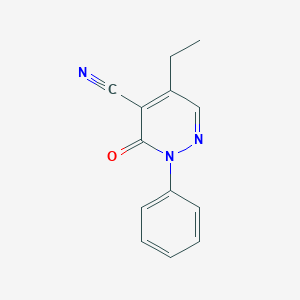
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as DAPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DAPD belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood. However, it is believed to act by inhibiting the viral reverse transcriptase enzyme, which is essential for the replication of many viruses, including HIV. 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to exhibit low toxicity in vitro and in vivo. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to be metabolized primarily by the liver, and excreted in the urine.
実験室実験の利点と制限
One of the major advantages of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including those that are resistant to other antiviral agents. In addition, 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has also been shown to have potential applications in the treatment of cancer. However, one of the major limitations of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine. One potential direction is the development of more potent analogs of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine, with improved solubility and pharmacokinetic properties. Another potential direction is the exploration of the potential applications of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine in the treatment of other viral infections, such as influenza and Zika virus. Finally, the potential applications of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine in the treatment of other diseases, such as autoimmune disorders, should also be explored.
合成法
The synthesis of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine involves the condensation of 2,4-diaminopyrimidine with acetylacetone and benzil in the presence of a catalytic amount of acetic acid. The resulting product is then treated with cyanogen bromide to yield 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine. The overall yield of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is around 40%, and the compound can be purified by recrystallization.
科学的研究の応用
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been extensively studied for its potential applications as an antiviral agent. It has been shown to exhibit potent activity against a wide range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has also been studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
特性
分子式 |
C19H16N4O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
3-acetyl-6-amino-1,4-diphenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H16N4O/c1-13(24)18-17(14-8-4-2-5-9-14)16(12-20)19(21)23(22-18)15-10-6-3-7-11-15/h2-11,17H,21H2,1H3 |
InChIキー |
OHXHBBFKRHVIAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 |
正規SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)



![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
